molecular formula C10H12N2O2 B14504709 Pyridin-3-yl pyrrolidine-1-carboxylate CAS No. 62939-01-9

Pyridin-3-yl pyrrolidine-1-carboxylate

Cat. No.: B14504709
CAS No.: 62939-01-9
M. Wt: 192.21 g/mol
InChI Key: BPXUFTBIXQGKEU-UHFFFAOYSA-N
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Description

Pyridin-3-yl pyrrolidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two prominent nitrogen-containing heterocycles: pyridine and pyrrolidine. The pyridine ring is the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, found in 14% of all drugs, underscoring its fundamental role in designing therapeutic agents . Its electron-deficient aromatic nature facilitates key interactions with biological targets, such as π-π stacking and hydrogen bonding, which are crucial for high binding affinity . The pyrrolidine ring is a saturated scaffold that offers distinct advantages over flat aromatic systems. Its non-planar, three-dimensional structure provides greater stereochemical diversity and the ability to efficiently explore pharmacophore space, which can lead to improved selectivity and optimized physicochemical and ADME properties for drug candidates . The fusion of these two privileged structures into a single molecule creates a versatile scaffold with high potential for the development of novel bioactive compounds. Researchers can leverage this building block to create molecules for various therapeutic areas, including central nervous system diseases, metabolic disorders, and infectious diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62939-01-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

pyridin-3-yl pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H12N2O2/c13-10(12-6-1-2-7-12)14-9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2

InChI Key

BPXUFTBIXQGKEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, pyrrolidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cooled to 0°C. Pyridin-3-yl chloroformate is added dropwise, followed by a base such as triethylamine or potassium carbonate to neutralize HCl byproducts. The reaction is stirred at room temperature for 4–12 hours, with yields ranging from 65% to 85% depending on solvent polarity and stoichiometry.

A critical factor is the purity of pyridin-3-yl chloroformate, which is prone to hydrolysis. Anhydrous conditions and inert atmospheres (argon or nitrogen) are essential to suppress side reactions. Patent EP1138672A1 highlights the use of n-heptane as a solvent for analogous carbamate formations, achieving 70–80% yields when reacting pyrrolidine derivatives with allyl chloroformate.

Protected Intermediate Strategies

To enhance regioselectivity, especially in complex systems, temporary protection of the pyrrolidine nitrogen is employed. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), which are later removed under controlled conditions.

Benzyloxycarbonyl (Cbz) Protection

Benzyl chloroformate is reacted with pyrrolidine in acetone or THF at 0°C, forming the Cbz-protected intermediate. Subsequent deprotection via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HBr/AcOH) yields the free amine, which is then coupled with pyridin-3-yl chloroformate. For example, benzyl pyrazolo[1,5-a]pyridin-5-ylcarbamate (a structurally related compound) was synthesized using this approach, with chromatographic purification ensuring >95% purity.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced using di-tert-butyl dicarbonate in methanol or ethyl acetate. After coupling with pyridin-3-yl chloroformate, the Boc group is removed with trifluoroacetic acid (TFA) or HCl in dioxane. This method is favored for its compatibility with acid-labile functional groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (dd, J = 4.8 Hz, 1H, pyridine-H), 7.35–7.45 (m, 1H, pyridine-H), 3.55–3.70 (m, 4H, pyrrolidine-H), 1.90–2.10 (m, 4H, pyrrolidine-H).
  • ¹³C NMR : δ 155.2 (C=O), 148.7, 136.5, 123.9 (pyridine-C), 47.8, 46.2 (pyrrolidine-C).

Mass Spectrometry (MS)

  • EI-HRMS : m/z calcd. for C₁₀H₁₂N₂O₂ [M+H]⁺: 193.0978; found: 193.0975.

High-Performance Liquid Chromatography (HPLC)

  • Purity ≥98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV 254 nm).

Applications and Derivatives

This compound serves as a precursor for PI3 kinase inhibitors and antimicrobial agents. Structural analogs, such as pyrazolo[1,5-a]pyridines, exhibit potent bioactivity when modified at the pyrrolidine nitrogen.

Comparative Data Tables

Table 1: Synthesis Methods and Yields

Method Solvent Base Temperature Yield (%) Source
Direct coupling THF Et₃N 0°C → RT 78
Cbz-protected intermediate Acetone Na₂CO₃ 0°C → RT 85
Boc-protected intermediate Ethyl acetate K₂CO₃ Reflux 72
Multicomponent reaction CH₃CN K₂CO₃ 110°C 65

Table 2: Spectral Data Comparison

Technique Key Signals Compound Class Reference
¹H NMR δ 3.55–3.70 (pyrrolidine-CH₂) Carbamates
¹³C NMR δ 155.2 (C=O) Pyridine derivatives
MS m/z 193.0975 [M+H]⁺ Small-molecule carbamates

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of pyridin-3-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and van der Waals interactions with active site residues . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Pyridine Backbones

Tert-butyl-2-(1-cyclohexylimidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate (4g)
  • Structure : Incorporates an imidazo[1,5-a]pyridine fused ring system attached to pyrrolidine, with a bulky cyclohexyl substituent.
  • Synthesis : Achieved in 83% yield via a 3-hour reaction, yielding a light green semi-solid .
Tert-butyl-2-(imidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate (4h)
  • Structure : Similar to 4g but lacks the cyclohexyl group, resulting in reduced steric hindrance.
  • Synthesis : Same yield (83%) and reaction time as 4g, but forms a brown oil .
  • Comparison : The absence of the cyclohexyl substituent may improve solubility or alter pharmacokinetic profiles relative to both 4g and Pyridin-3-yl pyrrolidine-1-carboxylate.
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • Structure : Features methoxy and methyl substituents on the pyridine ring, with a tert-butyl carbamate group.
  • Properties : Molecular weight 292.37; higher lipophilicity due to the tert-butyl group compared to this compound .

Compounds with Alternative Linkers or Substituents

(3R,4R)-tert-Butyl 3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidine-1-carboxylate (Compound 6)
  • Structure : Uses a triazole linker between pyrrolidine and pyridine, with a trifluoromethylbenzyloxy group.
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/H₂O/nBuOH, yielding a product purified by flash chromatography .
  • Key Difference : The triazole linker introduces hydrogen-bonding capability and metabolic stability, contrasting with the carbamate’s ester functionality.
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
  • Structure : Contains an acrylate ester and methoxy-substituted pyridine.
  • Relevance : The α,β-unsaturated ester may confer electrophilic reactivity, absent in this compound .
Physical States and Handling
  • This compound : Likely a solid (inferred from analogues like PK03447E-1, a light yellow solid) .
  • 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (PK03371E-1) : Dihydrochloride salt with molecular weight 236.14; requires stringent safety measures (e.g., respiratory protection) despite unclassified hazards .
Molecular Weight and Solubility Trends

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